molecular formula C9H9F2NO B13041890 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13041890
M. Wt: 185.17 g/mol
InChI Key: APZOCIWEKHOCLJ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as trimethylsilyl difluoromethyl (TMSCF2H) under basic conditions . The reaction conditions often involve the use of a base like potassium tert-butoxide and a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, the use of fluoroform (CHF3) as a difluoromethylating agent in continuous flow reactors has been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium azide (NaN3).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of difluoromethyl ketones.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine has found applications in various fields:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • 5-Difluoromethyl-2,3-dihydro-1-benzofuran-3-amine
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidines

Comparison: Compared to other difluoromethylated compounds, 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The presence of the benzofuran ring can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2

InChI Key

APZOCIWEKHOCLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)F)N

Origin of Product

United States

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